![molecular formula C18H16FNO2 B14006313 [1-(4-fluorophenyl)-1-phenylprop-2-ynyl] N,N-dimethylcarbamate CAS No. 10473-90-2](/img/structure/B14006313.png)
[1-(4-fluorophenyl)-1-phenylprop-2-ynyl] N,N-dimethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, dimethyl-, 1-(p-fluorophenyl)-1-phenyl-2-propynyl ester (7ci,8ci) is a synthetic organic compound It is characterized by the presence of a carbamic acid ester functional group, which is linked to a fluorophenyl and a phenyl group through a propynyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, dimethyl-, 1-(p-fluorophenyl)-1-phenyl-2-propynyl ester typically involves the reaction of dimethylcarbamoyl chloride with 1-(p-fluorophenyl)-1-phenyl-2-propyn-1-ol. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, dimethyl-, 1-(p-fluorophenyl)-1-phenyl-2-propynyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted carbamates or other derivatives.
Scientific Research Applications
Carbamic acid, dimethyl-, 1-(p-fluorophenyl)-1-phenyl-2-propynyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of carbamic acid, dimethyl-, 1-(p-fluorophenyl)-1-phenyl-2-propynyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active intermediates that interact with enzymes or receptors. The fluorophenyl and phenyl groups contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, dimethyl-, 1-phenyl-2-propynyl ester: Lacks the fluorophenyl group, which may affect its binding properties and reactivity.
Carbamic acid, dimethyl-, 1-(p-chlorophenyl)-1-phenyl-2-propynyl ester: Contains a chlorophenyl group instead of a fluorophenyl group, which can influence its chemical and biological properties.
Uniqueness
Carbamic acid, dimethyl-, 1-(p-fluorophenyl)-1-phenyl-2-propynyl ester is unique due to the presence of the fluorophenyl group, which can enhance its stability and reactivity. The combination of the fluorophenyl and phenyl groups with the propynyl chain provides a distinct structural framework that can be exploited for various applications.
Properties
CAS No. |
10473-90-2 |
|---|---|
Molecular Formula |
C18H16FNO2 |
Molecular Weight |
297.3 g/mol |
IUPAC Name |
[1-(4-fluorophenyl)-1-phenylprop-2-ynyl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C18H16FNO2/c1-4-18(22-17(21)20(2)3,14-8-6-5-7-9-14)15-10-12-16(19)13-11-15/h1,5-13H,2-3H3 |
InChI Key |
COJLTDIHWHCUCX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)OC(C#C)(C1=CC=CC=C1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


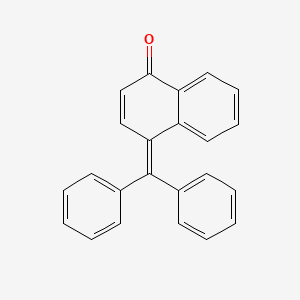

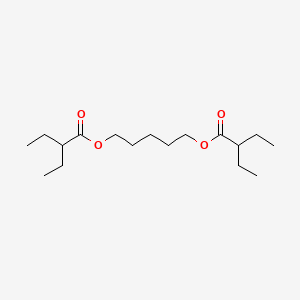


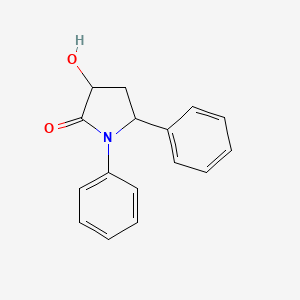
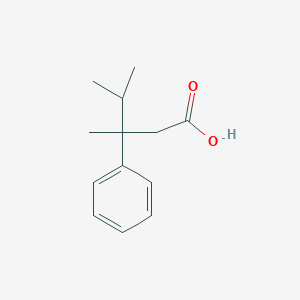
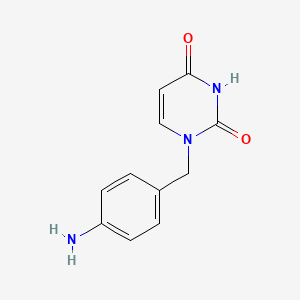

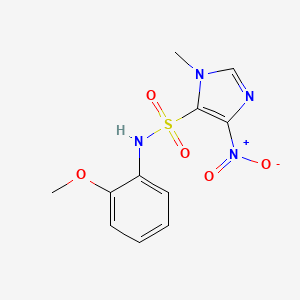
![6-Methyl-4a-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4-dione](/img/structure/B14006269.png)
![1-(2,4-Dinitrophenyl)-2-[(4-methylphenyl)(2-phenylcyclopropyl)methylidene]hydrazine](/img/structure/B14006274.png)
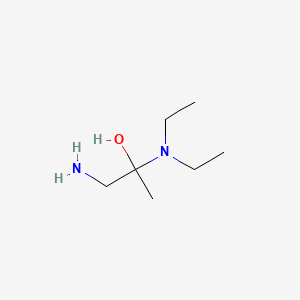
![2-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]-1-phenylethanol](/img/structure/B14006290.png)
